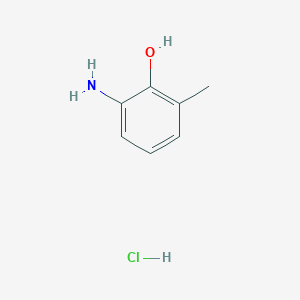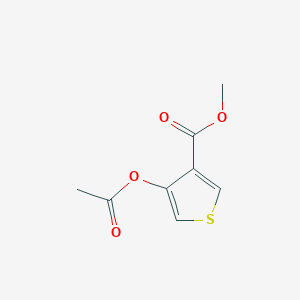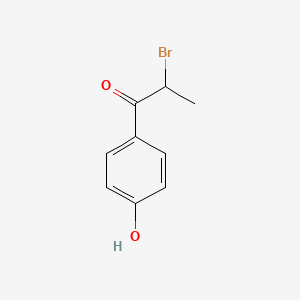
2-Bromo-1-(4-hydroxyphenyl)propan-1-one
Descripción general
Descripción
2-Bromo-1-(4-hydroxyphenyl)propan-1-one is a chemical compound with the CAS Number: 53946-87-5 . It has a molecular weight of 229.07 . The compound appears as a yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is C9H9BrO2 . The InChI code is 1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis
2-Bromo-1-(4-hydroxyphenyl)propan-1-one is a yellow to brown powder or crystals . It has a molecular weight of 229.07 . The density is predicted to be 1.622±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Anti-inflammatory Agents
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: has been identified as a precursor in the synthesis of compounds with potential anti-inflammatory properties . The bromine atom in the compound can act as a good leaving group, allowing for further chemical modifications that can lead to the development of new anti-inflammatory drugs.
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its structure is versatile for modifications, making it valuable for synthesizing a variety of organic compounds with different functional groups.
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is used to develop new medicinal compounds . Its brominated and phenolic components make it a suitable candidate for creating pharmacologically active molecules.
Material Science Applications
The compound’s unique properties are exploited in material science, where it can be used to create novel materials with specific desired characteristics. Researchers can modify the compound to alter material properties such as hardness, flexibility, and resistance to various conditions.
Agrochemical Development
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: can also be used in the development of agrochemicals . Its reactivity with other organic molecules can lead to the creation of new pesticides or herbicides that are more effective and environmentally friendly.
Estrogenic Activity Research
The compound has been studied for its nonsteroidal estrogenic activity, which can be used medically as an antigonadotropin . This application is particularly relevant in the field of endocrinology and for the treatment of hormone-related conditions.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is the protein tyrosine phosphatase (PTP) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Bromo-1-(4-hydroxyphenyl)propan-1-one acts as a PTP inhibitor . It has a cellular permeability and inhibits the activity of SHP-1 (ΔSH2) and PTP1B . The Ki values for SHP-1 (ΔSH2) and PTP1B are 43 μM and 42 μM respectively . By inhibiting these enzymes, the compound can modulate the phosphorylation state of tyrosine residues in proteins, thereby affecting the activity of these proteins and the cellular processes they regulate .
Biochemical Pathways
The inhibition of PTPs by 2-Bromo-1-(4-hydroxyphenyl)propan-1-one affects various biochemical pathways. These pathways are primarily involved in signal transduction, as the phosphorylation state of proteins is a key mechanism by which cells respond to external signals . The downstream effects of this inhibition are complex and depend on the specific proteins and pathways involved .
Pharmacokinetics
Its molecular weight (22907 g/mol) and physical properties suggest that it may have reasonable bioavailability. It is a solid at room temperature and has a low solubility at room temperature . It is soluble in organic solvents such as ethanol and ether , which could potentially be used to improve its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one’s action are primarily due to its inhibition of PTPs. By altering the phosphorylation state of proteins, it can affect a wide range of cellular processes. The specific effects will depend on the particular proteins and pathways involved .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with it or the targets it acts upon .
Propiedades
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSREJMXIMHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504370 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
CAS RN |
53946-87-5 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




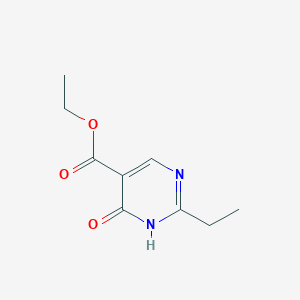
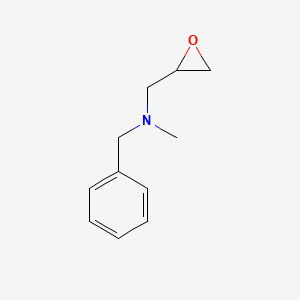
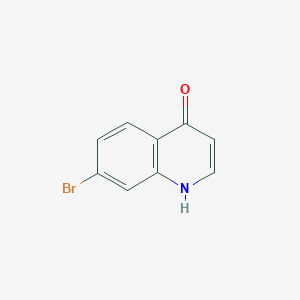
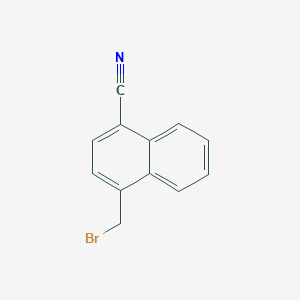
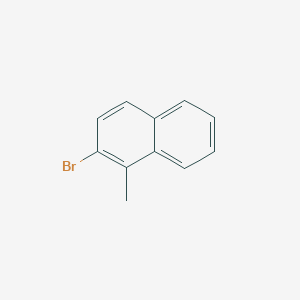
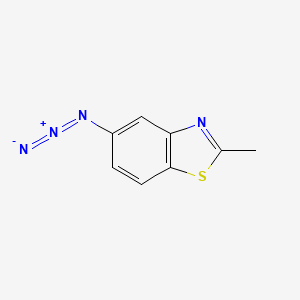
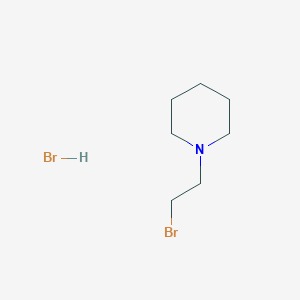
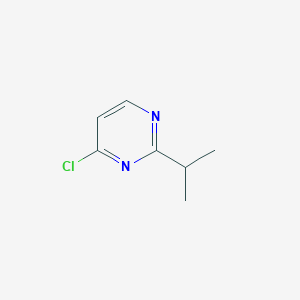
![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)

